1-(4-Nitroisoxazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitroisoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
The synthesis of 1-(4-Nitroisoxazol-3-yl)ethanone typically involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Nitroisoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various catalysts. The major products formed depend on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitroisoxazol-3-yl)ethanone has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its unique structural properties.
Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-(4-Nitroisoxazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the isoxazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitroisoxazol-3-yl)ethanone can be compared with other isoxazole derivatives, such as:
Isoxazole-3-carboxylic acid: Known for its anti-inflammatory properties.
Isoxazole-5-carboxylic acid: Used in the development of selective agonists for specific receptors.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives.
Eigenschaften
Molekularformel |
C5H4N2O4 |
---|---|
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
1-(4-nitro-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C5H4N2O4/c1-3(8)5-4(7(9)10)2-11-6-5/h2H,1H3 |
InChI-Schlüssel |
GXNSZKACHZONEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NOC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.